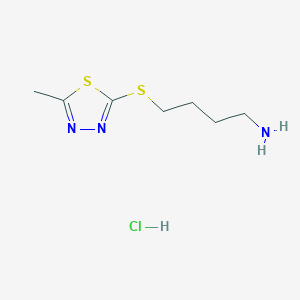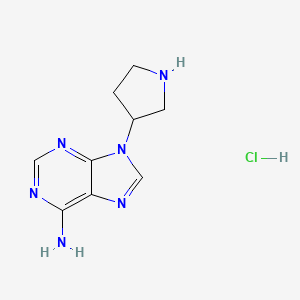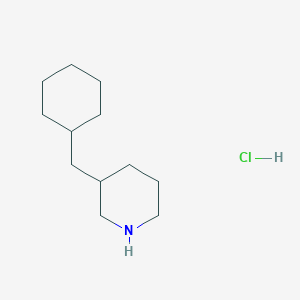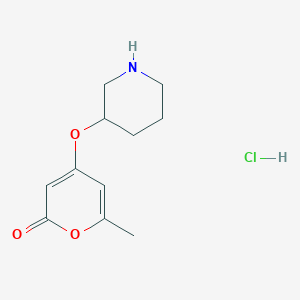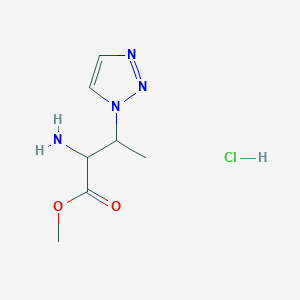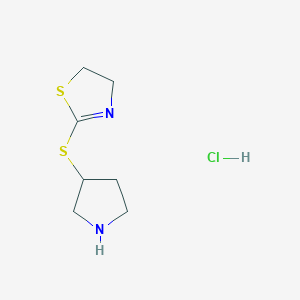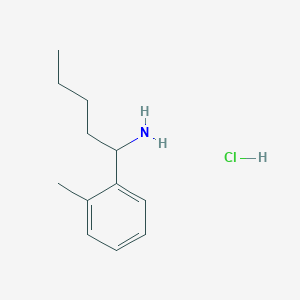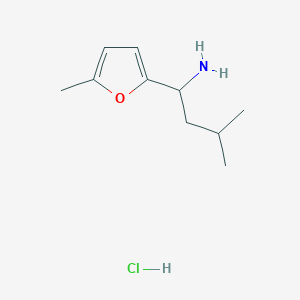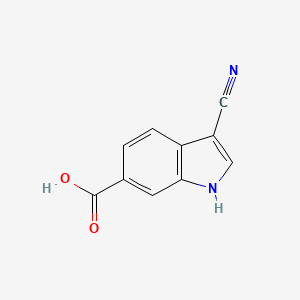
3-Cyano-1H-indole-6-carboxylic acid
Übersicht
Beschreibung
3-Cyano-1H-indole-6-carboxylic acid is a heterocyclic organic compound . It has a molecular weight of 186.17 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of indole derivatives, including 3-Cyano-1H-indole-6-carboxylic acid, has been a topic of interest in the scientific community . One method involves the intramolecular heterocyclization of N-arylamines under microwave irradiation in the presence of Pd(PPh 3) 4 .Molecular Structure Analysis
The molecular structure of 3-Cyano-1H-indole-6-carboxylic acid consists of a benzene ring fused with a pyrrole ring, with a cyano group attached to the third carbon and a carboxylic acid group attached to the sixth carbon .Chemical Reactions Analysis
Indoles, including 3-Cyano-1H-indole-6-carboxylic acid, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property makes them useful in various chemical reactions .Physical And Chemical Properties Analysis
3-Cyano-1H-indole-6-carboxylic acid is a solid at room temperature . It has a molecular weight of 186.17 . The InChI code for this compound is 1S/C10H6N2O2/c11-4-7-5-12-9-3-6 (10 (13)14)1-2-8 (7)9/h1-3,5,12H, (H,13,14) .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Alkaloids
3-Cyano-1H-indole-6-carboxylic acid: is a key precursor in the synthesis of indole derivatives, which are prevalent moieties in several alkaloids . These alkaloids have significant biological activities and are used in the treatment of various health conditions, including cancer, microbial infections, and other disorders.
Anticancer Applications
Indole derivatives, synthesized using 3-Cyano-1H-indole-6-carboxylic acid , have shown promise in the treatment of various types of cancer . The indole unit is a significant moiety for drug discovery, particularly in the development of chemotherapeutic agents.
Antihypertensive Drug Development
The indole scaffold is crucial in the structure of many antihypertensive drugs3-Cyano-1H-indole-6-carboxylic acid can be utilized to synthesize indole alkaloids like reserpine and ajmalicine, which are used to manage high blood pressure .
Antiviral and Antimicrobial Activity
Research has indicated that indole derivatives exhibit antiviral and antimicrobial properties3-Cyano-1H-indole-6-carboxylic acid can be used to create compounds that potentially inhibit influenza A and Coxsackie B4 virus, among others .
Plant Growth Regulation
Indole-3-acetic acid, a plant hormone derived from tryptophan degradation in higher plants, contains an indole ring system. Derivatives synthesized from 3-Cyano-1H-indole-6-carboxylic acid could be explored for their role in plant growth and development .
Enzyme Inhibition for Antibacterial Applications
3-Cyano-1H-indole-6-carboxylic acid: serves as a reactant for the preparation of inhibitors targeting bacterial enzymes, such as the E. coli MurD ligase . This application is crucial in developing new antibacterial drugs.
Inhibition of Inflammatory Pathways
Indole derivatives have been identified to possess anti-inflammatory properties. Compounds derived from 3-Cyano-1H-indole-6-carboxylic acid could be used to inhibit specific inflammatory pathways, offering therapeutic potential for various inflammatory disorders .
Hedgehog Pathway Inhibition for Cancer Therapy
The Hedgehog signaling pathway is involved in the proliferation of cancer cells3-Cyano-1H-indole-6-carboxylic acid is used to synthesize amide conjugates that act as inhibitors of Gli1-mediated transcription in this pathway, providing a strategy for cancer treatment .
Wirkmechanismus
Safety and Hazards
The safety information for 3-Cyano-1H-indole-6-carboxylic acid indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Zukünftige Richtungen
Indole derivatives, including 3-Cyano-1H-indole-6-carboxylic acid, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have been found to bind with high affinity to multiple receptors . This makes them a valuable resource in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
3-cyano-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-7-5-12-9-3-6(10(13)14)1-2-8(7)9/h1-3,5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPLZJUCUDLJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-1H-indole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432889.png)

